molecular formula C5H12O<br>CH3CH2CH(CH3)CH2OH<br>C5H12O B089646 2-Methyl-1-butanol CAS No. 137-32-6

2-Methyl-1-butanol

Cat. No.: B089646
CAS No.: 137-32-6
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Methyl-1-butanol is involved in various biochemical reactions. It has been produced from glucose by genetically modified E. coli . The precursor to threonine, 2-Keto-3-methylvalerate, is converted to this compound by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This suggests that this compound interacts with these enzymes during its biosynthesis.

Cellular Effects

coli, suggesting that it can influence bacterial cell function

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from 2-Keto-3-methylvalerate. This process involves the action of 2-keto acid decarboxylase, which removes a carboxyl group, and dehydrogenase, which reduces the molecule . These interactions suggest that this compound may bind to these enzymes and potentially influence their activity.

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the production of threonine, an essential amino acid . The compound 2-Keto-3-methylvalerate serves as a precursor in this pathway . The enzymes 2-keto acid decarboxylase and dehydrogenase play crucial roles in this metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanol can be synthesized through various methods:

Industrial Production Methods: Industrial production of this compound often involves the oxo process due to its efficiency and scalability. The process includes the hydroformylation of alkenes to produce aldehydes, which are then hydrogenated to form alcohols .

Chemical Reactions Analysis

2-Methyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylbutanal or further to 2-methylbutanoic acid.

    Reduction: Reduction of this compound can yield hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrochloric acid.

Major Products Formed:

    Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Methyl-2-butanol
  • Isoamyl Alcohol (3-Methyl-1-butanol)
  • 1-Butanol

Properties

IUPAC Name

2-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
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InChI Key

QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CO
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Molecular Formula

Record name 2-METHYL-1-BUTANOL
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DSSTOX Substance ID

DTXSID5027069
Record name 2-Methyl-1-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones
Record name 1-Butanol, 2-methyl-
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Boiling Point

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C
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Flash Point

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c.
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Solubility

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
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Density

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820
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Vapor Density

3.0 (Air=1), Relative vapor density (air = 1): 3
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Vapor Pressure

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

COLORLESS LIQ

CAS No.

137-32-6, 34713-94-5, 1565-80-6
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Melting Point

FREEZING POINT: LESS THAN -70 °C
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Synthesis routes and methods I

Procedure details

The disclosure provides a recombinant microorganism that produces an alcohol selected from the group consisting of: (a) 1-propanol, (b) isobutanol and having a yield of about 0.12 to about 0.41 grams of isobutanol per gram of glucose; (c) 1-butanol, (d) 2-methyl 1-butanol, (e) 3-methyl 1-butanol, and (f) 2-phenylethanol, wherein the alcohol is produced from a metabolite comprising 2-keto acid. In one embodiment, the organism produced less than about 240 mg/L of ethanol at about 112 hrs of culture. In another embodiment the alcohol production profile of the microorganism is substantially identical to the alcohol production profile of the microorganism designated SA237 or CRS-BuOH23, when cultured under similar conditions. In yet another embodiment, the yield of isobutanol is from about 0.33 to about 0.36 grams of isobutanol per gram of glucose or is about 0.36 to 0.40 grams of isobutanol per gram of glucose at about 16 to about 64 hours of culture. In yet a further embodiment, the yield of ethanol per gram of glucose is less than about 0.0037 g/g. In one embodiment, the microorganism comprises reduced ethanol production capability compared to a parental microorganism. In yet another embodiment, the microorganism comprises a reduction or inhibition in the conversion of acetyl-coA to ethanol. In yet a further embodiment, the recombinant microorganism comprises a reduction of an ethanol dehydrogenase thereby providing a reduced ethanol production capability. In one embodiment, the microorganism comprises expression or elevated expression of an enzyme that converts pyruvate to alpha-keto-isovalerate. In a further embodiment, the enzyme is 2-keto-acid decarboxylase (e.g., Pdc, Pdc1, Pdc5, Pdc6, Aro10, Thi3, Kivd, and KdcA, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having 2-keto-acid decarboxylase activity). In another embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of pdc, pdc1, pdc5, pdc6, aro10, thi3, kivd, kdcA, a homolog or variant of any of the foregoing, or a fragment thereof and wherein the polynucleotide encodes a polypeptide having 2-keto acid decarboxylase activity. In a specific embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide derived from a kivd gene, or homolog thereof. In one embodiment, the microoganism comprises elevated expression or activity of a 2-keto-acid decarboxylase and an alcohol dehydrogenase, as compared to a parental microorganism. In one embodiment, the alcohol dehydrogenase is selected from the group consisting of Adh1, Adh2, Adh3, Adh4, Adh5, Adh6, Sfa1, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having alcohol dehydrogenase activity. In yet another embodiment, the alcohol dehydrogenase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of an adh1, adh2, adh3, adh4, adh5, adh6, sfa1 gene, and a homolog of any of the foregoing and wherein the polynucleotide encodes a protein having 2-alcohol dehydrogenase activity. In one embodiment, the recombinant microorganism comprises one or more deletions or knockouts in a gene encoding an enzyme that catalyzes the conversion of acetyl-coA to ethanol, catalyzes the conversion of pyruvate to lactate, catalyzes the conversion of fumarate to succinate, catalyzes the conversion of acetyl-coA and phosphate to coA and acetyl phosphate, catalyzes the conversion of acetyl-coA and formate to coA and pyruvate, condensation of the acetyl group of acetyl-CoA with 3-methyl-2-oxobutanoate (2-oxoisovalerate), isomerization between 2-isopropylmalate and 3-isopropylmalate, catalyzes the conversion of alpha-keto acid to branched chain amino acids, synthesis of Phe Tyr Asp or Leu, catalyzes the conversion of pyruvate to acetyl-coA, catalyzes the formation of branched chain amino acids, catalyzes the formation of alpha-ketobutyrate from threonine, catalyzes the first step in methionine biosynthesis, and catalyzes the catabolism of threonine. For example, the microorganism can comprise one or more gene deletions selected from the group consisting of adhE, ldhA, frdBC, fnr, pta, pflB, leuA, leuB, leuC, leuD, ilvE, tyrB, poxB, ilvB, ilvI, ilvA, metA, tdh, homologs of any of the foregoing and naturally occurring variants of any of the foregoing. In a specific embodiment, a genotype of the microorganism is selected from the group consisting of: (a) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔleuA, ΔleuB, ΔleuC, ΔleuD, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2, wherein the microorganism produces 1-propanol; (b) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces isobutanol; (c) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 1-butanol; (d) a deletion or knockout selected from the group consisting of ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-methyl 1-butanol; (e) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔilvE, ΔtyrB, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 3-methyl 1-butanol; and (f) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-pehylethanol. In a further embodiment, the ThrABC comprises a feedback resistant ThrA*. In one embodiment, the recombinant microorganism comprises a phenotype of the microorganism designated SA237 or CRS-BuOH23.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-butanol
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2-Methyl-1-butanol
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2-Methyl-1-butanol
Reactant of Route 4
2-Methyl-1-butanol
Reactant of Route 5
2-Methyl-1-butanol
Reactant of Route 6
2-Methyl-1-butanol
Customer
Q & A

Q1: What is 2-Methyl-1-butanol primarily used for?

A1: While this compound (2M1B) possesses some potential as a biofuel [], it is primarily recognized for its contribution to the aroma and flavor profiles of various food products and alcoholic beverages. It exhibits a distinct fruit-like flavor, making it a valuable ingredient in the food and cosmetic industries [].

Q2: How is this compound produced biologically?

A2: this compound is a higher alcohol (fusel alcohol) naturally produced during fermentation processes by microorganisms like yeast. Specifically, it is derived from the amino acid isoleucine []. Genetic modifications, such as the introduction of feedback inhibition-insensitive threonine deaminase, can significantly enhance the production of 2M1B in yeast [].

Q3: What are the key aroma components in apples, and how does this compound contribute?

A3: this compound and its acetate ester are prominent aroma components in various apple cultivars, including Delicious and Nagafu No. 2 []. Notably, the peel of these apples contains a higher concentration of aroma components compared to the pulp [].

Q4: How does the yeast strain impact the production of this compound in ice wine?

A4: Different active dry yeast strains, such as K1, R2, DV10, and R-HST, used in the production of ice wine, significantly influence the final concentration of this compound []. Each strain contributes to a unique aroma profile in the finished product [].

Q5: Can this compound be enantiomerically resolved, and what are the implications?

A5: Yes, both enzymatic and chemical methods can be employed to resolve the enantiomers of this compound. Immobilized thermophilic esterase APE1547 demonstrates promising catalytic activity and enantioselectivity in the transesterification of (R,S)-2-methyl-1-butanol, yielding (S)-2-methyl-1-butanol []. This enantiomerically pure form is a valuable precursor for synthesizing chiral liquid crystals []. Candida cylindracea lipase is another enzyme capable of resolving racemic this compound in non-aqueous organic media, achieving high optical purity [].

Q6: How does the choice of aging chips impact the flavor profile of black garlic wine, particularly regarding this compound?

A6: The type of aging chips used in the production of black garlic wine significantly influences its flavor profile. For instance, using American oak chips leads to a higher concentration of fruity esters like n-propylacetate, butanoic acid, and octanoic acid. Conversely, wines aged with French oak chips exhibit a higher acetic acid content []. Interestingly, the compound allyl methyl sulfide, originating from black garlic, was exclusively detected in wines aged with American oak chips [].

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q8: How can the enantiomeric composition of this compound be determined?

A8: 1H-NMR spectrometry, utilizing L-valine as a derivatizing agent, allows for the determination of the absolute configurations and enantiomeric composition of this compound []. This method analyzes the chemical shift differences between diastereomeric esters formed by reacting this compound with L-valine [].

Q9: What are the solubility characteristics of this compound?

A9: Research on the solubility of various compounds in binary solvent mixtures containing this compound provides valuable insights [, ]. The Abraham model, derived from experimental solubility data, effectively predicts the transfer of solutes into this compound from both water and the gas phase [].

Q10: How does the structure of this compound relate to its physicochemical properties?

A10: Numerous studies investigate the physicochemical properties of binary and ternary mixtures containing this compound, revealing valuable information about its behavior in solution. These studies analyze parameters such as density, viscosity, vapor-liquid equilibria, excess molar volume, and excess enthalpy, providing insights into the molecular interactions and non-ideality of these mixtures [, , , , , , , , , , , , , , , ].

Q11: Are there any computational studies on this compound and its reactions?

A11: Yes, theoretical studies employing computational chemistry methods, such as QCISD(T)/CBS//M062x/cc-pVTZ and CBS-QB3, have investigated the isomerization and decomposition reactions of this compound radicals. These studies contribute to a better understanding of the combustion process of 2M1B [].

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